The compound is derived from synthetic routes that involve the condensation of specific amino acids and pyrimidine derivatives. It falls under the category of antivirals and impurity reference materials, with a CAS number of 1370045-08-1. The molecular formula is and its molecular weight is approximately 200.23 g/mol .
The synthesis of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid typically involves several steps, including:
The molecular structure of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid can be described as follows:
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid participates in various chemical reactions:
The reaction conditions (temperature, pH, and solvent) significantly influence the yield and purity of the product.
The mechanism of action for (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid primarily involves its role as an intermediate in synthesizing antiviral agents. It interacts with viral enzymes or receptors, potentially inhibiting viral replication pathways.
Studies indicate that compounds derived from this structure exhibit activity against retroviruses by interfering with viral proteases or reverse transcriptases .
The physical and chemical properties of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid include:
Property | Value |
---|---|
Molecular Weight | 200.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | Store at +5°C |
Stability | Stable under recommended conditions |
These properties are crucial for its handling and application in laboratory settings .
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid has several scientific applications:
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1) emerged as a critical synthetic intermediate during antiretroviral drug development in the late 1990s. Its discovery is intrinsically linked to human immunodeficiency virus (HIV) protease inhibitor research, particularly through its role in the synthesis of lopinavir. The compound was first characterized in patent literature between 1998 and 2000, where its stereospecific configuration was established as pharmacologically essential [1] [6]. The CAS registry number (192725-50-1) formalized its identity in chemical databases by 2001, enabling standardized research on its properties and applications. Early synthetic routes utilized L-valine as a chiral precursor, emphasizing the compound’s dependence on stereochemical precision for antiviral efficacy [6]. This foundational work established the compound as more than a synthetic building block—it represented a strategic molecular framework for targeted HIV therapy design.
The compound’s primary significance lies in its function as the key chiral precursor for lopinavir, a World Health Organization Essential Medicine for HIV treatment. Its molecular architecture enables precise binding interactions with HIV protease, specifically through:
Table 1: Key Molecular Properties
Property | Value | Significance |
---|---|---|
Molecular formula | C₉H₁₆N₂O₃ | Balanced lipophilicity/hydrophilicity for cell penetration |
Molecular weight | 200.23 g/mol | Optimal for bioavailability |
Melting point | 166–168°C | Indicates crystalline purity essential for synthesis |
Chiral rotation | [α]₂₀ᴅ = Specific value | Validates enantiomeric purity for drug efficacy |
LogP | 0.17 (at 21°C) | Predicts membrane permeability |
Synthetic routes to this compound demonstrate innovative applications of chiral chemistry:
Table 2: Industrial Synthesis Comparison
Method | Starting Materials | Key Step | Purity |
---|---|---|---|
Chiral pool (L-valine) | L-Valine, acrylonitrile | Cyclization at pH 9.0, 80°C | 95–98% |
Asymmetric hydrogenation | Tiglic acid derivatives | Ru-catalyzed enantioselection | >99% ee |
Enzymatic resolution | Racemic butanoic acid ester | Lipase-mediated hydrolysis | 98% ee |
The compound’s anti-HIV activity was confirmed through enzyme inhibition assays (IC₅₀ = 1.8 μM against HIV-1 protease), though its therapeutic application remains exclusively as an intermediate rather than a direct-acting agent [1] [10]. Production scales range from laboratory (gram) to industrial (metric ton), with strict quality control enforced through HPLC purity thresholds (>99.5%) due to its drug substance status [4] [6].
Despite two decades of pharmaceutical use, significant knowledge gaps persist:
Table 3: Critical Research Priorities
Research Gap | Current Status | Urgency Level | Potential Solutions |
---|---|---|---|
Solubility enhancement | No modified forms reported | High | Salt crystallization studies |
Cost-effective synthesis | $640–1355/250mg small-scale | Critical | Continuous flow hydrogenation |
Impurity mechanism | 4 known but unquantified routes | Medium | Reaction monitoring via PAT |
Metabolic stability | Unknown | Medium | Radiolabeled in vitro studies |
Priority research objectives include:
These research imperatives underscore the compound’s evolving scientific relevance beyond its established role in HIV therapeutics, positioning it as a test case for next-generation pharmaceutical intermediates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7